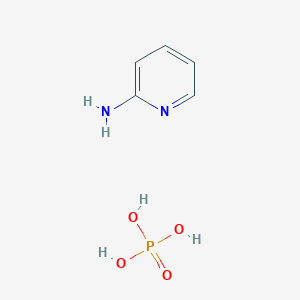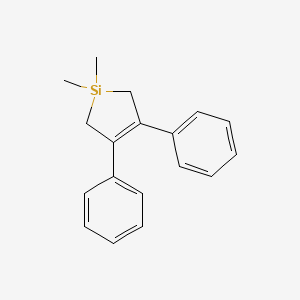
4-(2-Benzofuran-1-YL)butan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Benzofuran-1-YL)butan-1-OL is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring attached to a butanol chain, making it a unique and versatile compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzofuran-1-YL)butan-1-OL can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another method includes the use of palladium-catalyzed cross-coupling reactions under ambient conditions . Additionally, the hydroalkoxylation reaction of ortho-alkynylphenols catalyzed by indium (III) halides can also yield benzofuran derivatives .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient and cost-effective methods. For example, the use of palladium nanoparticles as catalysts in Sonogashira cross-coupling reactions allows for the recycling and reuse of the catalyst without significant loss of activity . This method is advantageous for industrial applications due to its scalability and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Benzofuran-1-YL)butan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding ketones or aldehydes, and it can be reduced to form alcohols or hydrocarbons . Substitution reactions, such as halogenation or alkylation, can also be performed on the benzofuran ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hypervalent iodine reagents, palladium catalysts, and indium (III) halides . Reaction conditions typically involve ambient temperatures and the use of organic solvents such as acetonitrile or toluene .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield ketones or aldehydes, while reduction reactions produce alcohols or hydrocarbons . Substitution reactions result in halogenated or alkylated benzofuran derivatives .
Applications De Recherche Scientifique
4-(2-Benzofuran-1-YL)butan-1-OL has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, and anti-oxidative activities .
Mécanisme D'action
The mechanism of action of 4-(2-Benzofuran-1-YL)butan-1-OL involves its interaction with specific molecular targets and pathways. Benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects make benzofuran compounds valuable in the treatment of cardiac arrhythmias and other cardiovascular conditions .
Comparaison Avec Des Composés Similaires
4-(2-Benzofuran-1-YL)butan-1-OL can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their biological activities and applications. For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like cancer and psoriasis, while angelicin has antimicrobial properties . The unique structure of this compound allows it to exhibit distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
105952-37-2 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
4-(2-benzofuran-1-yl)butan-1-ol |
InChI |
InChI=1S/C12H14O2/c13-8-4-3-7-12-11-6-2-1-5-10(11)9-14-12/h1-2,5-6,9,13H,3-4,7-8H2 |
Clé InChI |
CQFSHTPKTFEMOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=COC(=C2C=C1)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


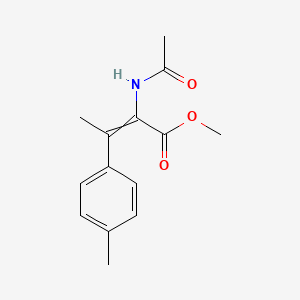
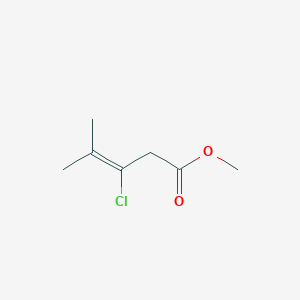
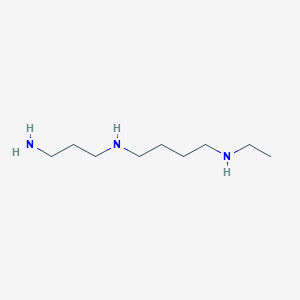
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
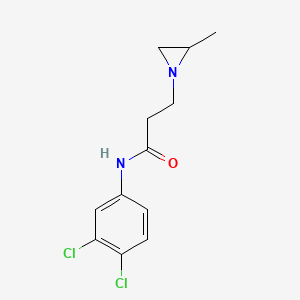
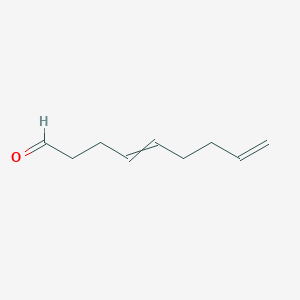
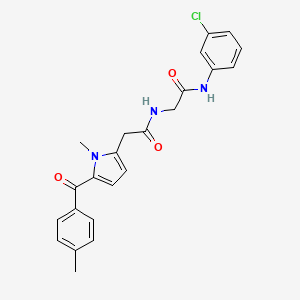
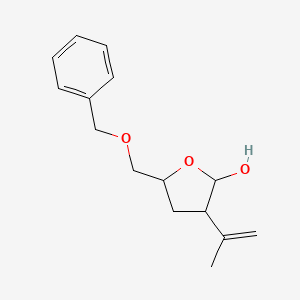
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
